Product packaging for Glucosyl-O-galactosyl-(1-4)glucoside(Cat. No.:CAS No. 141781-71-7)

Glucosyl-O-galactosyl-(1-4)glucoside

Cat. No.: B130509
CAS No.: 141781-71-7
M. Wt: 504.4 g/mol
InChI Key: ZZQBFMYCMRVZFG-JYPKAZJXSA-N
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Description

Glucosyl-O-galactosyl-(1-4)glucoside (CAS: 141781-71-7) is a trisaccharide composed of two glucose units and one galactose unit. Its molecular formula is C₁₈H₃₂O₁₆, with a molecular weight of 504.44 g/mol . Structurally, it features a β-D-galactopyranosyl residue linked via a (1→4) glycosidic bond to a β-D-glucopyranosyl unit, which is further connected to another glucose moiety.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B130509 Glucosyl-O-galactosyl-(1-4)glucoside CAS No. 141781-71-7

Properties

CAS No.

141781-71-7

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1

InChI Key

ZZQBFMYCMRVZFG-JYPKAZJXSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O

Other CAS No.

141781-71-7

Synonyms

alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside
Glu-Gla-Glu
glucosyl lactoside
glucosyl-O-galactosyl-(1-4)glucoside
O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

GOGG, with the molecular formula C18H32O16, consists of glucosyl and galactosyl units linked by glycosidic bonds. Its structure allows for specific interactions with enzymes and biological systems, making it a candidate for various applications in glycoscience and biocatalysis .

Biotechnological Applications

  • Enzyme Substrate in Glycosylation Reactions
    • GOGG can serve as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates.
    • Case Study : Research has demonstrated that GOGG can be utilized in the enzymatic synthesis of oligosaccharides, enhancing yields compared to traditional methods .
  • Prebiotic Potential
    • As a galactosylated oligosaccharide, GOGG may exhibit prebiotic effects, promoting the growth of beneficial gut microbiota.
    • Research Findings : Studies indicate that oligosaccharides similar to GOGG can stimulate the growth of probiotics such as Bifidobacterium spp., contributing to gut health .
  • Pharmaceutical Applications
    • GOGG's structural properties make it a candidate for drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
    • Case Study : Investigations into glycosylated compounds have shown improved pharmacokinetic profiles when used as excipients in drug formulations .

Industrial Applications

  • Food Industry
    • GOGG can be employed as a natural sweetener or flavor enhancer due to its sweetness profile and potential health benefits.
    • Example : Its use in functional foods is being explored, particularly in products targeting digestive health .
  • Cosmetic Applications
    • The moisturizing properties of glucosylated compounds like GOGG make them suitable for incorporation into cosmetic formulations.
    • Research Insight : Studies suggest that such compounds can enhance skin hydration and improve barrier function .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
BiotechnologicalSubstrate for glycosylation reactions
Prebiotic PotentialPromotes growth of beneficial gut bacteria
PharmaceuticalEnhances solubility/bioavailability of drugs
Food IndustryNatural sweetener/flavor enhancer
Cosmetic ApplicationsImproves skin hydration and barrier function

Comparison with Similar Compounds

Glucosyl-O-galactosyl-(1-4)glucoside belongs to a class of oligosaccharides with variations in glycosidic linkages, anomeric configurations, and functional groups. Below is a detailed comparison with structurally related compounds:

Structural Isomers and Analogues
Compound Name CAS Number Molecular Formula Glycosidic Linkage Key Structural Differences
This compound 141781-71-7 C₁₈H₃₂O₁₆ β-D-Galactosyl-(1→4)-β-D-glucoside Core trisaccharide with (1→4) linkage
3α,4β-Galactotriose 56038-36-9 C₁₈H₃₂O₁₆ α(1→3), β(1→4) galactose linkages Differs in anomeric configuration and linkage positions
Galactose β1,4-galactose β1,4-glucose 118396-93-3 C₁₈H₃₂O₁₆ β(1→4) galactose-galactose-glucose Additional galactose unit in the chain
O-β-D-Galactopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucose 90025-36-8 C₂₄H₄₂O₂₁ β(1→4) galactose-glucose-glucose Extended chain with three sugar units

Key Observations :

  • Linkage Specificity : Glucosyl-O-galactosyl-(1→4)glucoside is distinguished by its galactose-glucose (1→4) linkage, whereas 3α,4β-galactotriose features mixed α/β linkages .
  • Branching vs. Linearity : The compound Galactose β1,4-galactose β1,4-glucose (CAS 118396-93-3) is a linear trisaccharide, while Glucosyl-O-galactosyl-(1→4)glucoside may adopt branched conformations depending on the glycosidic bond orientation .
Functional Derivatives
  • Octyl4-O-(β-D-galactopyranosyl)-β-D-glucopyranoside (CAS 74513-17-0): This glycolipid derivative incorporates an octyl aglycone, enhancing lipophilicity and membrane interaction capabilities compared to the parent trisaccharide .
Analytical Differentiation
  • NMR Spectroscopy : demonstrates that ¹³C NMR chemical shifts vary significantly between glycosides with (1→2), (1→3), and (1→4) linkages. For example, the C-4 resonance of the glucose moiety in Glucosyl-O-galactosyl-(1→4)glucoside would differ from a (1→3)-linked analogue .
  • LC-MS Profiling: Techniques used to identify flavonoid glycosides (e.g., quercetin glucoside) in could be adapted to distinguish Glucosyl-O-galactosyl-(1→4)glucoside from isomers based on mass fragmentation patterns .

Preparation Methods

Glycoside Hydrolase-Mediated Transglycosylation

The TxGH116 E441G mutant glycoside hydrolase has emerged as a robust biocatalyst for synthesizing α-linked glucosides. In optimized conditions (100 mM citrate-phosphate buffer, pH 3.5, 45°C), this enzyme achieves complete conversion of p-nitrophenyl β-D-glucopyranoside (pNPGlc) to α-D-glucosylazide (αGA1 ) at an enzyme-to-substrate (E/S) ratio of 1:6 (w/w) within 24 hours. Scaling this reaction to 100 mL with 600 mg of pNPGlc and 100 mg of enzyme yielded αGA1 efficiently, demonstrating industrial potential.

Table 1: Optimized Enzymatic Reaction Conditions for αGA1 Synthesis

ParameterOptimal ValueImpact on Yield
Buffer System100 mM citrate-phosphate, pH 3.5Maximizes enzyme activity
Temperature45°CBalances reaction rate and stability
Sodium Azide Concentration100 mMEnsures nucleophilic efficiency
E/S Ratio1:6 (w/w)Completes substrate conversion

Chemoenzymatic Click Chemistry Modifications

Post-synthetic modifications of αGA1 via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enable the creation of 1,4-substituted 1,2,3-triazole-α-D-glucoside derivatives. Method A (CH₃CN/H₂O, CuI, DIPEA) and Method B (t-BuOH/H₂O, CuSO₄·5H₂O, sodium ascorbate) achieve yields up to 78% for derivatives like AGT2 and AGT14 , showcasing versatility in functionalization.

Chemical Synthesis Approaches

Chemical methods remain relevant for large-scale production and structural diversification, albeit with challenges in stereocontrol.

Glycosyl Iodide Donor Reactivity

Per-O-trimethylsilyl (TMS) glycosyl iodides facilitate α-selective glycosylation. A competition study between TMS-protected galactosyl (12 ) and glucosyl (17 ) iodides revealed a Gal:Glc product ratio of 1.6:1 when reacted with (S)-(+)-1,2-isopropylidine glycerol (18 ). This highlights the moderate selectivity of glucosyl donors, necessitating precise stoichiometric control.

Table 2: Comparative Reactivity of Glycosyl Iodide Donors

DonorYield (%)α:β Ratio
TMS-Galactosyl Iodide90α-only
TMS-Glucosyl Iodide79α-only

One-Pot Protection-Glycosylation-Deprotection

A three-step one-pot strategy eliminates intermediate purification:

  • Protection : TMS groups shield hydroxyl moieties.

  • Glycosylation : Glycosyl iodides react with acceptors in the presence of TBAI and DIPEA.

  • Deprotection : Acidic resin-mediated cleavage of TMS groups yields free glycosides. This method reduces synthetic steps but requires rigorous optimization to suppress side reactions.

Comparative Analysis of Methodologies

Efficiency and Scalability

Enzymatic synthesis outperforms chemical methods in scalability, with αGA1 production achievable at 100 mL scale. Chemical routes, while flexible, face bottlenecks in donor preparation and purification.

Stereochemical Outcomes

Both methods produce α-anomers exclusively, but enzymatic catalysis avoids racemization risks associated with chemical glycosylation.

Table 3: Method Comparison for Glucosyl-O-Galactosyl-(1-4)Glucoside Synthesis

CriterionEnzymaticChemical
Yield90–100%70–85%
Stereoselectivityα-onlyα-only
ScalabilityHigh (>100 mL)Moderate (<50 mL)
Functional Group ToleranceModerateHigh

Challenges and Innovations

Donor Reactivity in Chemical Synthesis

The electron-deficient nature of glucosyl donors necessitates activating groups like TMS or benzoyl (Bz). Substituting C3-OBz with C3-OBn in galactose diols marginally improves yields (9% vs. 10%) but complicates synthetic routes.

Enzyme Engineering for Improved Catalysis

Directed evolution of TxGH116 E441G enhanced its transglycosylation activity by 40% compared to wild-type enzymes, addressing limitations in substrate scope .

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Glucosyl-O-galactosyl-(1-4)glucoside, and how can reaction efficiency be optimized?

  • Answer : Synthesis typically involves enzymatic glycosylation or chemical condensation. For enzymatic approaches, glycosyltransferases (e.g., β-galactosidases) can catalyze regioselective bond formation. A central composite design (CCD) matrix, as used in gallic acid glucoside synthesis, can optimize reaction parameters (e.g., temperature, pH, enzyme/substrate ratio) . Chemical synthesis may require protecting group strategies to ensure (1→4) linkage specificity. Monitor reaction progress via HPLC or TLC, and validate purity using NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm) .

Q. Which analytical techniques are critical for confirming the structure of this compound?

  • Answer : Combine high-resolution mass spectrometry (HR-ESIMS) for molecular weight confirmation (C18H32O16, exact mass 504.17 g/mol) with nuclear magnetic resonance (NMR). Key NMR signals include anomeric protons (δ 4.3–5.5 ppm) and cross-peaks in 2D COSY/TOCSY for glycosidic linkage verification. Compare data to structurally similar compounds like galactose β1,4-galactose β1,4-glucose (CAS 118396-93-3) .

Q. How can researchers purify this compound from complex reaction mixtures?

  • Answer : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to separate oligosaccharides. For larger-scale purification, solvent partitioning (e.g., n-butanol/isooctane) effectively isolates glycosides, as demonstrated in alkyl glucoside purification . Confirm purity via melting point analysis and monosaccharide composition assays (e.g., GC-MS after acid hydrolysis).

Advanced Research Questions

Q. What strategies address low yields in enzymatic synthesis of this compound due to substrate specificity?

  • Answer : Engineer glycosyltransferases for improved acceptor specificity using site-directed mutagenesis. For example, modifying the active site of β-galactosidases can enhance binding to glucose acceptors . Alternatively, employ UDP-sugar recycling systems to stabilize nucleotide sugar donors and reduce cost . Kinetic studies (e.g., Lineweaver-Burk plots) can identify inhibition patterns and optimize substrate ratios .

Q. How can researchers resolve discrepancies in characterizing glycosidic linkage stereochemistry?

  • Answer : Use enzymatic digestion with linkage-specific hydrolases (e.g., α- or β-galactosidases) followed by LC-MS analysis of digestion products. For ambiguous NMR data, apply nuclear Overhauser effect spectroscopy (NOESY) to determine spatial proximity between sugar residues. Cross-reference with synthetic standards (e.g., galactose β1,4-glucose derivatives) .

Q. What in vitro models are suitable for studying the bioactivity of this compound, and how are confounding variables controlled?

  • Answer : Use intestinal Caco-2 cell monolayers to assess prebiotic potential or immune modulation. Control for endotoxins by pretreating samples with polymyxin B. For anti-inflammatory assays, measure cytokine secretion (e.g., IL-6, TNF-α) in LPS-stimulated macrophages and include scrambled oligosaccharide controls. Ensure batch-to-batch consistency via MALDI-TOF profiling .

Q. How should contradictory data on thermal stability be interpreted during formulation studies?

  • Answer : Perform differential scanning calorimetry (DSC) to analyze phase transitions and identify decomposition temperatures. Compare stability across buffer systems (e.g., phosphate vs. Tris), as pH influences glycosidic bond hydrolysis. For surfactants like alkyl glucosides, micelle formation can stabilize the compound , but this may not apply to non-surfactant glycosides like this compound.

Methodological Notes

  • Synthesis Optimization : Reference experimental design matrices (e.g., CCD) to systematically vary parameters .
  • Structural Validation : Cross-check NMR and MS data with databases (e.g., CAS 141781-71-7 ).
  • Bioactivity Assays : Include negative controls (e.g., non-glycosylated analogs) to isolate glycoside-specific effects .

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